A Technical Guide to the Solubility of 2-(1-Aminopropyl)-4-bromo-6-methylphenol in Organic Solvents
A Technical Guide to the Solubility of 2-(1-Aminopropyl)-4-bromo-6-methylphenol in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides an in-depth technical framework for understanding and determining the solubility of 2-(1-Aminopropyl)-4-bromo-6-methylphenol, a molecule with diverse functional groups that present a unique solubility profile. Due to the limited availability of public data on this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust experimental methodology for its empirical determination. We will explore the causal relationships between the molecule's physicochemical properties and its behavior in various organic solvents, culminating in a detailed, self-validating experimental protocol.
Introduction: Structural Analysis of 2-(1-Aminopropyl)-4-bromo-6-methylphenol
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. 2-(1-Aminopropyl)-4-bromo-6-methylphenol is a substituted phenol with a combination of polar and nonpolar functional groups, each contributing to its overall physicochemical properties.
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Phenolic Group (-OH): The hydroxyl group attached to the aromatic ring is highly polar and can act as both a hydrogen bond donor and acceptor.[1][2] This feature typically confers solubility in polar, protic solvents.[3]
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Primary Amine (-NH2): The aminopropyl side chain contains a primary amine, which is basic and highly polar. It readily participates in hydrogen bonding, significantly influencing solubility in polar solvents. Its basicity also means that solubility can be highly dependent on pH in protic or aqueous systems.[4]
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Aromatic Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[2]
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Bromo and Methyl Groups (-Br, -CH3): These substituents add to the molecule's size and nonpolar character. While the bromo group introduces some polarity, the overall effect of these groups is an increase in the hydrophobic surface area, which can decrease solubility in highly polar solvents like water.
This combination of a large, substituted nonpolar core with highly polar, hydrogen-bonding functional groups suggests that the molecule will exhibit nuanced solubility behavior, likely favoring polar organic solvents over strictly nonpolar or aqueous ones.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6][7][8][9] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3][6] For 2-(1-Aminopropyl)-4-bromo-6-methylphenol, we can anticipate its interactions with different solvent classes.
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can engage in hydrogen bonding.[10] Given the target molecule's hydroxyl and amino groups, strong solute-solvent hydrogen bonds are expected, leading to high solubility. These solvents are generally effective at dissolving phenols and amines.[11][12]
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Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments but lack O-H or N-H bonds.[10] They can act as hydrogen bond acceptors (e.g., the oxygen in DMSO) but not donors. They will interact favorably with the polar parts of the target molecule, likely resulting in moderate to good solubility.
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Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[3] While they may interact with the aromatic ring and alkyl/bromo substituents, they cannot effectively solvate the highly polar amine and hydroxyl groups. Consequently, solubility is predicted to be low in these solvents.
The interplay between these forces is visualized below.
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to empirical data, a robust and reproducible method is required. The Shake-Flask Method is widely considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[13][14] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the dissolved solute in the saturated solution.[4][15][16]
Materials and Equipment
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2-(1-Aminopropyl)-4-bromo-6-methylphenol (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Hexane)
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Scintillation vials or flasks with screw caps
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Orbital shaker or rotator with temperature control
-
Analytical balance
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Syringes and syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology
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Preparation: Add an excess amount of solid 2-(1-Aminopropyl)-4-bromo-6-methylphenol to a series of vials. "Excess" ensures that a saturated solution is formed; typically, an amount that is visually insoluble is sufficient. For instance, add ~10 mg of the compound to each vial.
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Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.
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Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at sequential time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[14][15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. This step is crucial to avoid clogging the filter.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to remove any undissolved solid particles and dispense the clear, saturated solution into a clean vial.
-
Quantification: The concentration of the dissolved compound in the filtrate must now be determined. This is commonly done using UV-Vis Spectroscopy or HPLC.[17]
-
For UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known factor to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Multiply the result by the dilution factor to calculate the final solubility.[18][19]
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Data Presentation and Interpretation
The empirically determined solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvents and provides a quantitative basis for formulation and development decisions.
Table 1: Hypothetical Solubility Data for 2-(1-Aminopropyl)-4-bromo-6-methylphenol at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Assessment |
| Polar Protic | Methanol | 5.1 | > 100 | > 0.386 | Very Soluble |
| Ethanol | 4.3 | 85.2 | 0.329 | Freely Soluble | |
| Polar Aprotic | DMSO | 7.2 | > 100 | > 0.386 | Very Soluble |
| Acetonitrile | 5.8 | 45.1 | 0.174 | Soluble | |
| Ethyl Acetate | 4.4 | 15.3 | 0.059 | Sparingly Soluble | |
| Nonpolar | Toluene | 2.4 | 2.1 | 0.008 | Slightly Soluble |
| Hexane | 0.1 | < 0.1 | < 0.0004 | Practically Insoluble |
Note: Data are hypothetical for illustrative purposes. Molar solubility calculated based on a presumed molecular weight of 259.14 g/mol .
Interpretation: High solubility in methanol, ethanol, and DMSO would confirm the dominant role of hydrogen bonding and polar interactions. The lower solubility in less polar solvents like ethyl acetate and the poor solubility in hexane would highlight the energetic cost of disrupting the solvent structure to accommodate the polar -OH and -NH2 groups.
Conclusion
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Like Dissolves Like. Chemistry LibreTexts. Available at: [Link]
-
Like Dissolves Like Definition. Fiveable. Available at: [Link]
-
Explain hydrogen bonding in phenol. Filo. Available at: [Link]
-
Phenol: Physical properties of phenol. Phenol-properties. Available at: [Link]
-
Like Dissolves Like. The Fountain Magazine. Available at: [Link]
-
Polarity and Solubility of Organic Compounds. Oreate AI. Available at: [Link]
-
Predicting the solubilization preference of natural phenols to different solvents. Hellenic Association of Food Technologists. Available at: [Link]
-
Solubility. RMIT University. Available at: [Link]
-
Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Oreate AI Blog. Available at: [Link]
-
Solubility of Organic Compounds. University of Calgary. Available at: [Link]
-
(PDF) Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
Solubility-Driven Phenol Extraction from Olive Tree Derivatives in Ethanol/Methanol: Empirical, UNIFAC & ML Models. Scite. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
Ch24 : Phenols. University of Calgary Department of Chemistry. Available at: [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]
-
Solubility test for Organic Compounds. Mansoura University. Available at: [Link]
-
3.2 Solubility. Open Oregon Educational Resources. Available at: [Link]
-
What is equilibrium solubility of a drug substance? Biorelevant.com. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. Available at: [Link]
-
Chemistry Phenol. SATHEE. Available at: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Available at: [Link]
-
Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]
-
Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. Available at: [Link]
-
Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. National Institutes of Health. Available at: [Link]
-
Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press. Available at: [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]
-
Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Available at: [Link]
-
A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. Available at: [Link]
-
Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI. Available at: [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
-
Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature. Available at: [Link]
-
Solubility: Importance, Measurements and Applications. Analytik NEWS. Available at: [Link]
-
Phenol,2-broMo-6-Methyl-. ChemBK. Available at: [Link]
-
Solubility Screening by UPLC-MS/MS. Waters Corporation. Available at: [Link]
-
2-Bromo-6-methylphenol. PubChem. Available at: [Link]
-
2-bromo-N-(4-methylphenyl)propanamide Properties. Cheméo. Available at: [Link]
Sources
- 1. Explain hydrogen bonding in phenol | Filo [askfilo.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. fountainmagazine.com [fountainmagazine.com]
- 8. learninglab.rmit.edu.au [learninglab.rmit.edu.au]
- 9. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. biorelevant.com [biorelevant.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rootspress.org [rootspress.org]
- 19. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
